An In-depth Technical Guide to the Physical and Chemical Properties of (R)-3-Quinuclidinol Hydrochloride
An In-depth Technical Guide to the Physical and Chemical Properties of (R)-3-Quinuclidinol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of (R)-3-Quinuclidinol hydrochloride. This crucial chiral building block is instrumental in the synthesis of various pharmaceuticals, particularly muscarinic receptor antagonists. This document details its chemical identity, physicochemical properties, and methodologies for its characterization, presented in a format tailored for scientific and research applications.
Chemical Identity and Structure
(R)-3-Quinuclidinol hydrochloride is the hydrochloride salt of the (R)-enantiomer of 3-Quinuclidinol. The quinuclidine ring system imparts a rigid bicyclic structure, with the hydroxyl group at the 3-position defining its stereochemistry and reactivity.
| Identifier | Value |
| IUPAC Name | (3R)-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride[1] |
| Synonyms | (R)-(-)-3-Quinuclidinol hydrochloride, (R)-(-)-3-Hydroxyquinuclidine hydrochloride[2] |
| CAS Number | 42437-96-7[3] |
| Chemical Formula | C₇H₁₄ClNO[1] |
| Molecular Weight | 163.65 g/mol [2][3][4][5] |
| InChI Key | OYEJRVVBERZWPD-FJXQXJEOSA-N[1][4] |
Physical and Chemical Properties
The physicochemical properties of (R)-3-Quinuclidinol hydrochloride are summarized in the table below. These properties are critical for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| Appearance | White to off-white crystalline solid or powder.[6] |
| Melting Point | 344 - 350 °C (literature value)[4] |
| Solubility | Soluble in water.[6] |
| Optical Rotation | [α]20/D -35° (c = 1 in H₂O)[3][4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of (R)-3-Quinuclidinol hydrochloride.
| Spectroscopy | Data Highlights |
| ¹H NMR | Spectral data for the free base, (R)-(-)-3-Quinuclidinol, in CDCl₃ shows characteristic peaks at (δ, ppm): 1.33 (m, 1H), 1.43 (m, 1H), 1.65 (m, 1H), 1.80 (m, 1H), 1.90 (m, 1H), 2.25 (br, 1H), 2.60 (m, 1H), 2.65 (m, 1H), 2.74 (m, 2H), 2.89 (m, 1H), 3.12 (m, 1H), 3.85 (m, 1H).[7] |
| ¹³C NMR | Data for 3-Quinuclidinol shows peaks at (δ, ppm): 68.5 (C-3), 47.5 (C-2, C-4), 25.8 (C-5, C-7), 20.5 (C-6).[8] |
| FTIR | The infrared spectrum would show characteristic absorptions for the O-H and C-N bonds. |
| Mass Spectrometry | The mass spectrum would correspond to the molecular weight of the free base (127.18 g/mol ) and its fragmentation pattern. |
Experimental Protocols
Detailed methodologies for the determination of key physical and chemical properties are provided below.
Melting Point Determination
Objective: To determine the melting point range of (R)-3-Quinuclidinol hydrochloride as an indicator of purity.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1 °C).
Solubility Determination (Shake-Flask Method)
Objective: To determine the solubility of (R)-3-Quinuclidinol hydrochloride in water.
Methodology:
-
Preparation of Saturated Solution: An excess amount of the solid is added to a known volume of distilled water in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., using an orbital shaker) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: The suspension is allowed to settle, and a clear aliquot of the supernatant is carefully removed, often after centrifugation or filtration to remove any undissolved solid.
-
Quantification: The concentration of the dissolved solid in the aliquot is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.
-
Reporting: The solubility is expressed in units such as g/100 mL or mol/L.
NMR Spectroscopic Analysis
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
The instrument is tuned and the magnetic field is shimmed for homogeneity.
-
For ¹H NMR, a standard pulse sequence is used.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent peak.[4]
Synthesis and Applications
(R)-3-Quinuclidinol is a key chiral intermediate in the synthesis of several important pharmaceuticals, including Solifenacin, an antagonist of muscarinic receptors used to treat overactive bladder.[3][9] The enantiomerically pure form is typically obtained through the asymmetric reduction of 3-quinuclidinone.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2009139002A2 - An improved process for the preparation of solifenacin and its pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. (R)-3-Quinuclidinol hydrochloride | C7H14ClNO | CID 16216954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and antimuscarinic properties of quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives as novel muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
